molecular formula C19H24FN3O3 B2491058 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide CAS No. 1049464-22-3

2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2491058
CAS No.: 1049464-22-3
M. Wt: 361.417
InChI Key: OQRRGBCLIDXDJE-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a pyrrole ring, and a morpholinoethyl chain, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-fluorophenoxyacetyl chloride. This intermediate is then reacted with N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide
  • 2-(2-iodophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-22-8-4-6-16(22)17(23-9-11-25-12-10-23)13-21-19(24)14-26-18-7-3-2-5-15(18)20/h2-8,17H,9-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRGBCLIDXDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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